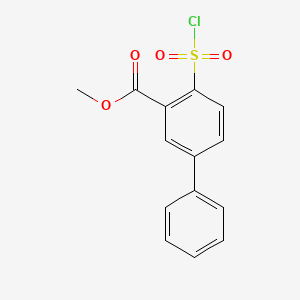

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate

Description

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a phenyl substituent at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic scaffolds. For instance, it has been employed in reactions with amines to generate sulfonamides, as demonstrated in the synthesis of pharmaceutical intermediates like MDL-800 precursors . The chlorosulfonyl group confers high electrophilicity, enabling nucleophilic substitutions, while the phenyl moiety may enhance aromatic interactions in target molecules.

Properties

Molecular Formula |

C14H11ClO4S |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

methyl 2-chlorosulfonyl-5-phenylbenzoate |

InChI |

InChI=1S/C14H11ClO4S/c1-19-14(16)12-9-11(10-5-3-2-4-6-10)7-8-13(12)20(15,17)18/h2-9H,1H3 |

InChI Key |

DMNRHWMALSVROK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate typically involves the chlorosulfonylation of methyl 5-phenylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The process involves the following steps:

Chlorosulfonylation: Methyl 5-phenylbenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Chlorocarbons, acetonitrile, and ethers are used as solvents to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of pigments and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their functional groups, and applications:

Table 1: Comparative Analysis of Methyl 2-(Chlorosulfonyl)-5-phenylbenzoate and Analogous Compounds

Functional Group and Reactivity Differences

- Chlorosulfonyl vs. Sulfamoyl : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate formation. In contrast, the sulfamoyl group (-SO₂NH₂) in Methyl 2-chloro-5-sulfamoylbenzoate is less reactive but critical for hydrogen bonding in biological targets .

- Phenyl vs. Methoxy Substituents : The 5-phenyl group in the target compound enhances lipophilicity and π-π stacking in drug-receptor interactions. Conversely, Methyl 2-methoxy-5-(methylsulfonyl)benzoate contains a methoxy group (-OCH₃), which improves solubility and modulates electronic effects .

Structural and Positional Isomerism

- Positional Effects : Shifting substituents alters reactivity and biological activity. For example, Methyl 2-chloro-5-sulfamoylbenzoate (2-Cl, 5-SO₂NH₂) exhibits distinct pharmacological properties compared to positional isomers with substituents at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.